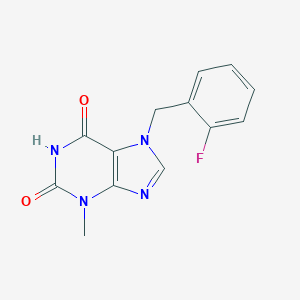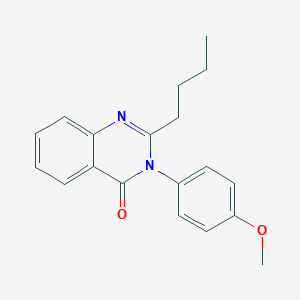![molecular formula C20H20N2O3S B295519 5-{2-[2-(2,4-Dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B295519.png)
5-{2-[2-(2,4-Dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{2-[2-(2,4-Dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one, commonly known as DMTB, is a synthetic compound that is widely used in scientific research. It belongs to the class of thiazolidinones and has been found to have a wide range of biochemical and physiological effects.
作用機序
DMTB exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. DMTB also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
DMTB has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and inhibit the growth of bacteria. DMTB has also been found to have neuroprotective effects and to improve insulin sensitivity.
実験室実験の利点と制限
One of the main advantages of using DMTB in lab experiments is its potent pharmacological effects. DMTB has been found to have a wide range of biochemical and physiological effects, making it a useful tool for studying various biological processes. However, one of the limitations of using DMTB in lab experiments is its potential toxicity. DMTB has been found to be toxic to some cell types, and caution should be exercised when using it in experiments.
将来の方向性
There are several future directions for research on DMTB. One area of research is the development of new derivatives of DMTB with improved pharmacological properties. Another area of research is the study of the molecular mechanisms underlying the pharmacological effects of DMTB. Additionally, the potential use of DMTB as a therapeutic agent for various diseases, including cancer and inflammatory diseases, should be further explored.
Conclusion:
In conclusion, DMTB is a synthetic compound that has been extensively used in scientific research. It has potent anti-inflammatory, anti-cancer, and anti-bacterial properties, and has been found to have a wide range of biochemical and physiological effects. While caution should be exercised when using DMTB in lab experiments due to its potential toxicity, it remains a useful tool for studying various biological processes. Further research on DMTB and its derivatives is needed to fully understand its pharmacological properties and potential therapeutic applications.
合成法
DMTB can be synthesized using a multistep process starting with the reaction of 2,4-dimethylphenol with 2-chloroethanol to form 2-(2,4-dimethylphenoxy)ethanol. The next step involves the reaction of 2-(2,4-dimethylphenoxy)ethanol with 2-nitrobenzaldehyde to form 2-(2,4-dimethylphenoxy)benzaldehyde. The final step involves the reaction of 2-(2,4-dimethylphenoxy)benzaldehyde with thiosemicarbazide to form DMTB.
科学的研究の応用
DMTB has been extensively used in scientific research, particularly in the field of medicinal chemistry. It has been found to have potent anti-inflammatory, anti-cancer, and anti-bacterial properties. DMTB has also been used as a starting material for the synthesis of other thiazolidinone derivatives with improved pharmacological properties.
特性
分子式 |
C20H20N2O3S |
|---|---|
分子量 |
368.5 g/mol |
IUPAC名 |
(5Z)-2-amino-5-[[2-[2-(2,4-dimethylphenoxy)ethoxy]phenyl]methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C20H20N2O3S/c1-13-7-8-16(14(2)11-13)24-9-10-25-17-6-4-3-5-15(17)12-18-19(23)22-20(21)26-18/h3-8,11-12H,9-10H2,1-2H3,(H2,21,22,23)/b18-12- |
InChIキー |
VDDRDJCLKGTIKA-PDGQHHTCSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)OCCOC2=CC=CC=C2/C=C\3/C(=O)N=C(S3)N)C |
SMILES |
CC1=CC(=C(C=C1)OCCOC2=CC=CC=C2C=C3C(=O)N=C(S3)N)C |
正規SMILES |
CC1=CC(=C(C=C1)OCCOC2=CC=CC=C2C=C3C(=O)N=C(S3)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-chlorobenzyl)-8-[(2-hydroxyethyl)(methyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B295438.png)


![8-Ethoxy-7-[(3-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B295446.png)
![7-[2-(dibenzylamino)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B295447.png)
![5,6-dimethyl-3-phenyl-2-(propylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295449.png)

![4-Bromo-2-(bromomethyl)-8-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B295453.png)



![2-(1-ethylpropyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295459.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295460.png)
![6-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295462.png)